N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H24Cl2N4O2S and its molecular weight is 491.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, affecting the biosynthesis of prostaglandins .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been known to induce various molecular and cellular effects depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S.ClH/c1-16-3-8-19(24)21-20(16)26-23(31-21)28(10-2-9-27-11-13-30-14-12-27)22(29)18-6-4-17(15-25)5-7-18;/h3-8H,2,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEISDJORDDEHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.